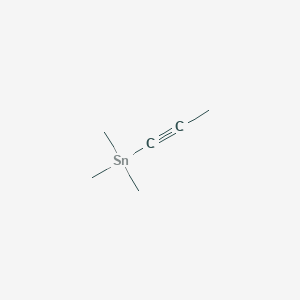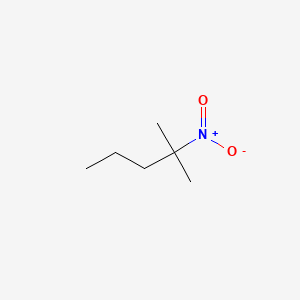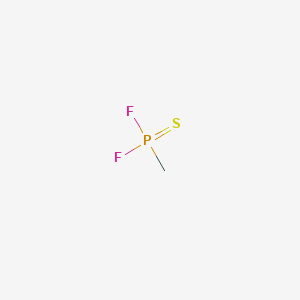
Methylphosphonothiodifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonothiodifluoride is a chemical compound with the molecular formula CH₃PSF₂. It is known for its use as a precursor in the synthesis of nerve agents, particularly in the production of sarin and soman. This compound is highly reactive and toxic, making it a substance of interest in both chemical warfare and scientific research.
Méthodes De Préparation
Methylphosphonothiodifluoride can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction conditions typically require a controlled environment to handle the highly corrosive and toxic nature of the reagents and products .
Analyse Des Réactions Chimiques
Methylphosphonothiodifluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce hydrogen fluoride and methylphosphonic acid.
Oxidation: Can be oxidized to form different phosphorus-containing compounds.
Substitution: Reacts with nucleophiles to replace the fluorine atoms with other groups.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methylphosphonothiodifluoride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Studied for its effects on biological systems, particularly its role as a nerve agent precursor.
Medicine: Research into antidotes and treatments for exposure to nerve agents.
Industry: Utilized in the production of chemical weapons and in the study of chemical warfare agents.
Mécanisme D'action
The mechanism of action of methylphosphonothiodifluoride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and resulting in severe neurological effects .
Comparaison Avec Des Composés Similaires
Methylphosphonothiodifluoride is similar to other organophosphorus compounds such as:
Methylphosphonyl difluoride: Another precursor for nerve agents like sarin.
Diisopropyl fluorophosphate: Used in research as a model compound for studying nerve agents.
Ethylphosphonothioic difluoride: Similar in structure and reactivity.
What sets this compound apart is its specific use in the synthesis of certain nerve agents and its unique reactivity profile .
Propriétés
Numéro CAS |
753-72-0 |
|---|---|
Formule moléculaire |
CH3F2PS |
Poids moléculaire |
116.07 g/mol |
Nom IUPAC |
difluoro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3F2PS/c1-4(2,3)5/h1H3 |
Clé InChI |
AAMOGWIDQKYZIU-UHFFFAOYSA-N |
SMILES canonique |
CP(=S)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



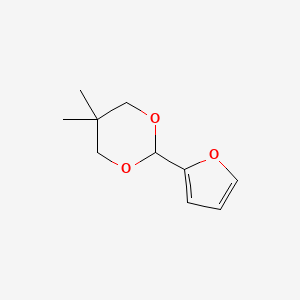

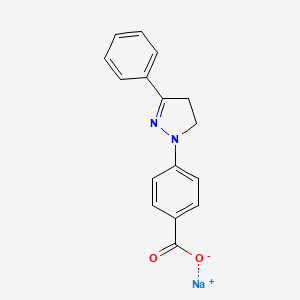

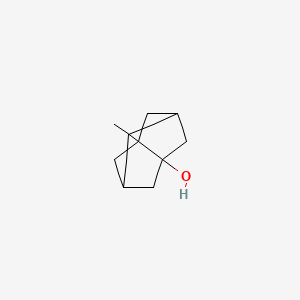
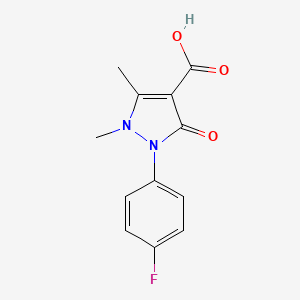
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
